

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methotrexate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a folic acid antagonist widely used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is highly dependent on its purity, as impurities can affect both the safety and effectiveness of the drug. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the determination of methotrexate and its impurities in bulk drug substances and pharmaceutical formulations.[3] This application note provides a detailed protocol for the purity analysis of methotrexate using a reversed-phase HPLC method, along with method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[4]

Principle of the Method

The method utilizes reversed-phase chromatography to separate methotrexate from its potential impurities. A C18 column is used as the stationary phase, and a mobile phase consisting of a phosphate buffer and an organic solvent allows for the differential partitioning of the analyte and impurities based on their hydrophobicity. The separated compounds are then detected by a UV detector at a specific wavelength, and the purity is determined by comparing the peak area of methotrexate to the total peak area of all components in the chromatogram.



Experimental Protocols Materials and Reagents

- Methotrexate reference standard (USP or EP)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate (analytical grade)
- Sodium hydroxide (analytical grade)
- Water (HPLC grade)
- 0.45 µm membrane filter

Equipment

- · HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Sonication bath
- pH meter
- Analytical balance
- Volumetric flasks and pipettes

Preparation of Solutions

Mobile Phase Preparation:

- Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water.
- Adjust the pH of the buffer to 6.0 ± 0.05 with a sodium hydroxide solution.



- The mobile phase consists of a mixture of the phosphate buffer and acetonitrile. A common ratio is 92:8 (v/v) of buffer to acetonitrile.
- Filter the mobile phase through a $0.45~\mu m$ membrane filter and degas using sonication before use.

Standard Solution Preparation:

- Accurately weigh about 25 mg of the Methotrexate reference standard and transfer it to a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 $\mu g/mL$.
- From the stock solution, prepare a working standard solution with a concentration of about 100 μ g/mL by diluting with the mobile phase.

Sample Solution Preparation:

- For bulk drug substance, accurately weigh about 25 mg of the methotrexate sample and prepare a 100 μg/mL solution following the same procedure as for the standard solution.
- For pharmaceutical dosage forms (e.g., tablets), weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of methotrexate to a 25 mL volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution to remove any undissolved excipients before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis.



Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Phosphate Buffer (pH 6.0) : Acetonitrile (92:8, v/v)
Flow Rate	1.4 mL/min
Injection Volume	20 μL
Column Temperature	Ambient (or controlled at 25 °C)
Detection Wavelength	303 nm
Run Time	Approximately 15 minutes

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis and method validation.

System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 3000
Relative Standard Deviation (RSD) for replicate injections	≤ 2.0%	< 1.0%

Method Validation Summary



Parameter	Result
Linearity (Concentration Range)	50 - 150 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD%)	
- Intraday	< 2.0%
- Interday	< 2.0%
Limit of Detection (LOD)	Dependent on system sensitivity
Limit of Quantification (LOQ)	Dependent on system sensitivity

Purity Calculation

The percentage purity of the methotrexate sample is calculated using the area normalization method:

% Purity = (Area of Methotrexate Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Caption: Experimental workflow for HPLC purity analysis of methotrexate.

Caption: Logical relationship in methotrexate purity analysis.

Conclusion

The described HPLC method is simple, accurate, and precise for the determination of methotrexate purity in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be validated according to ICH guidelines to ensure reliable results. Proper identification and quantification of impurities are crucial for ensuring the safety and efficacy of methotrexate-containing products.



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